3-Fluoro-3-(methoxymethyl)pyrrolidine
Overview
Description
3-Fluoro-3-(methoxymethyl)pyrrolidine is an organic compound with the molecular formula C6H12FNO. It is a fluorinated analogue of the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism of Action
Mode of Action
- Some indole derivatives, including those containing the pyrrolidine moiety, exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents against influenza A and CoxB3 virus . While specific data on this compound are scarce, indole derivatives in general have shown anti-inflammatory and antioxidant activities. The spiro[pyrrolidine-3,3’-oxindole] moiety found in some indole derivatives induces apoptotic cell death in breast cancer cells .
Its potential therapeutic applications await exploration in future studies . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
3-Fluoro-3-(methoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly its role as a GABA analogue.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrrolidine
- 3-Methoxymethylpyrrolidine
- Gamma-aminobutyric acid (GABA)
Uniqueness
3-Fluoro-3-(methoxymethyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-3-(methoxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-9-5-6(7)2-3-8-4-6/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAJKNTOFNEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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